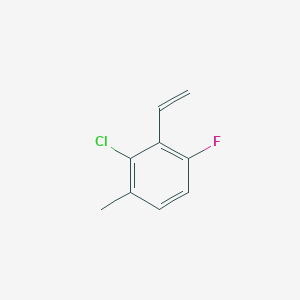
L-Lysinamide, L-leucyl-L-isoleucylglycyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Lysinamide, L-leucyl-L-isoleucylglycyl- is a complex peptide compound that consists of multiple amino acids linked together
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysinamide, L-leucyl-L-isoleucylglycyl- typically involves the stepwise addition of protected amino acids. The process often begins with the protection of amino groups using tert-butoxycarbonyl (Boc) or trifluoroacetyl groups to prevent unwanted side reactions . The protected amino acids are then coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). After the coupling reactions, the protecting groups are removed under acidic conditions to yield the final peptide .
Industrial Production Methods
Industrial production of L-Lysinamide, L-leucyl-L-isoleucylglycyl- follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, where the peptide is assembled on a solid resin support and cleaved off after the synthesis is complete .
化学反应分析
Types of Reactions
L-Lysinamide, L-leucyl-L-isoleucylglycyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or amino groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced amides or amines. Substitution reactions can lead to the formation of alkylated or acylated derivatives .
科学研究应用
L-Lysinamide, L-leucyl-L-isoleucylglycyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or in the development of peptide-based drugs.
Industry: Utilized in the production of specialized materials and as a component in various biochemical assays.
作用机制
The mechanism of action of L-Lysinamide, L-leucyl-L-isoleucylglycyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling events. For example, it may interact with lysosomal enzymes, leading to the activation of caspase-3-like proteases and inducing apoptosis in certain cell types .
相似化合物的比较
Similar Compounds
- L-leucyl-L-isoleucine
- L-isoleucyl-L-leucine
- L-leucyl-L-leucine methyl ester
Uniqueness
L-Lysinamide, L-leucyl-L-isoleucylglycyl- is unique due to its specific sequence of amino acids and the presence of lysinamide, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specialized applications .
属性
CAS 编号 |
562834-07-5 |
|---|---|
分子式 |
C20H40N6O4 |
分子量 |
428.6 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanamide |
InChI |
InChI=1S/C20H40N6O4/c1-5-13(4)17(26-19(29)14(22)10-12(2)3)20(30)24-11-16(27)25-15(18(23)28)8-6-7-9-21/h12-15,17H,5-11,21-22H2,1-4H3,(H2,23,28)(H,24,30)(H,25,27)(H,26,29)/t13-,14-,15-,17-/m0/s1 |
InChI 键 |
ZSKWGGAIGUCOEB-JKQORVJESA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC(C)C)N |
规范 SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B14226161.png)

![Propyl methyl[(2S)-1-phenylpropan-2-yl]carbamate](/img/structure/B14226178.png)
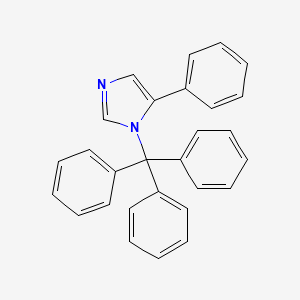
![N,N-Di([1,1'-biphenyl]-4-yl)perylen-3-amine](/img/structure/B14226187.png)
silane](/img/structure/B14226192.png)
![N-(4-{[2-(4-Cyanobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14226198.png)
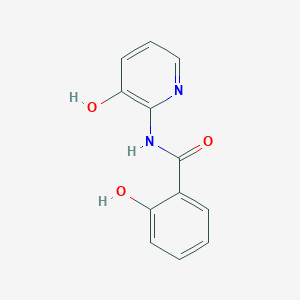
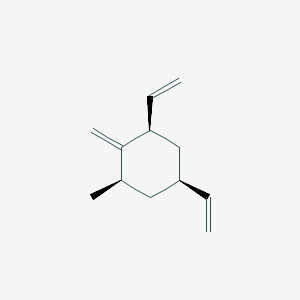
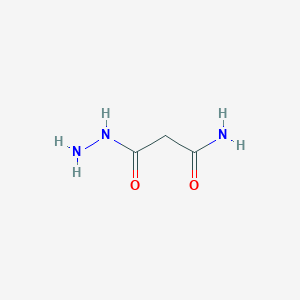
![Ethyl [(1S)-1-ethynyl-2,3-dihydroxycyclopentyl]acetate](/img/structure/B14226216.png)
![(2R)-2-Amino-5-[(5-amino-1,5-dicarboxypentyl)oxy]-5-oxopentanoate](/img/structure/B14226228.png)
![6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14226230.png)
